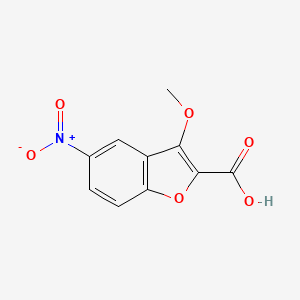
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an imidazole ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to form the imidazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the imidazole or piperidine ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine include:
- 4-(4-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-1-yl)piperidine
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)cyclohexane
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)benzene .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H15Cl2N3 |
|---|---|
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2 |
InChI-Schlüssel |
GXKSONQXHYIVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)

![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)




